Methyl 3-(dimethylamino)-4-methoxybenzoate
Overview
Description
“Methyl 3-(dimethylamino)-4-methoxybenzoate” is a chemical compound with the linear formula C10H13NO2 . It has been found to have a number of useful and unusual properties . It is used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
The synthesis of “Methyl 3-(dimethylamino)-4-methoxybenzoate” involves complex chemical reactions. One of the methods involves the reaction of dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the desired product .Molecular Structure Analysis
The molecular structure of “Methyl 3-(dimethylamino)-4-methoxybenzoate” is complex and involves several key features. One of the most interesting structural features of the compound is the intramolecular OH-N hydrogen bond . The optimized geometrical parameters obtained by B3LYP method show a good agreement with XRD data .Chemical Reactions Analysis
“Methyl 3-(dimethylamino)-4-methoxybenzoate” undergoes a variety of chemical reactions. For instance, it has been found to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
“Methyl 3-(dimethylamino)-4-methoxybenzoate” is a white solid . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Safety and Hazards
Future Directions
The future directions of “Methyl 3-(dimethylamino)-4-methoxybenzoate” research are promising. An acrylic analogue of DMAPMA (N-[(3-dimethylamino)propyl] acrylamide) in the same solvent has a considerably lower activity towards methyl acrylate and methyl methacrylate. It should be noted that not only the nature but also the mass fractions of the solvents in many works were considered .
properties
IUPAC Name |
methyl 3-(dimethylamino)-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)9-7-8(11(13)15-4)5-6-10(9)14-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNUPBZXUAPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516123 | |
Record name | Methyl 3-(dimethylamino)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-4-methoxybenzoate | |
CAS RN |
344332-16-7 | |
Record name | Methyl 3-(dimethylamino)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.